molecular formula C12H16N2S B14385077 N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine CAS No. 89536-46-9

N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine

Cat. No.: B14385077
CAS No.: 89536-46-9
M. Wt: 220.34 g/mol
InChI Key: HMBRUZZVEUWEJE-UHFFFAOYSA-N
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Description

N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine: is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the heterocyclization of aliphatic diamines with suitable reagents. For example, the reaction of aliphatic diamines with N,N,N’,N’-tetramethylmethanediamine and 1,2-ethanedithiol in the presence of a catalyst like samarium(III) chloride hexahydrate can yield the desired azepine derivative .

Industrial Production Methods: Industrial production of this compound may involve scalable one-pot synthesis procedures. These methods often utilize multicomponent heterocyclization reactions to efficiently produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted azepine derivatives.

Scientific Research Applications

N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine is unique due to its specific substitution pattern and the presence of diethyl groups. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

89536-46-9

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N,N-diethyl-8H-thieno[2,3-d]azepin-7-amine

InChI

InChI=1S/C12H16N2S/c1-3-14(4-2)12-9-11-10(5-7-13-12)6-8-15-11/h5-8H,3-4,9H2,1-2H3

InChI Key

HMBRUZZVEUWEJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC2=C(C1)SC=C2

Origin of Product

United States

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